Methyl 3-(Cbz-amino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

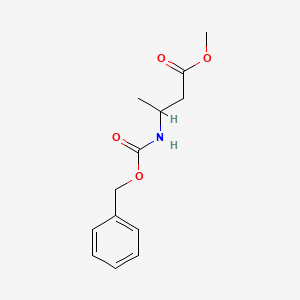

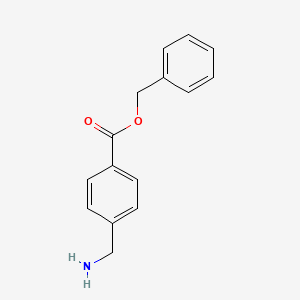

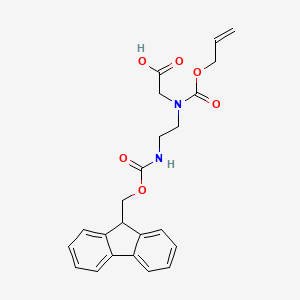

“Methyl 3-(Cbz-amino)butanoate” is an organic compound with the IUPAC name methyl 3- { [ (benzyloxy)carbonyl]amino}butanoate . It has a molecular weight of 251.28 . The compound is typically stored at room temperature and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of “this compound” involves the protection of amino groups. Amino groups can be selectively protected in good yields by reaction with O -alkyl S - (pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N -protected .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C13H17NO4/c1-10 (8-12 (15)17-2)14-13 (16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3, (H,14,16) . The compound has a linear formula of C13H17NO4 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are related to the protection and deprotection of amino groups. The compound can be deprotected using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group), or basic conditions (piperidine for FMOC) respectively .Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 251.28 and a linear formula of C13H17NO4 .Aplicaciones Científicas De Investigación

Stereospecific Reactions

Methyl 3-(Cbz-amino)butanoate has been utilized in highly stereospecific reactions. For example, Bravo et al. (1996) demonstrated its use in Pummerer reactions, resulting in enantiomerically pure derivatives (Bravo, Zanda, & Zappalà, 1996).

Biofuel Research

This compound plays a significant role in the field of biofuel research. Cann and Liao (2009) explored its application in the synthesis of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are potential biofuels, through metabolic engineering of microorganisms (Cann & Liao, 2009).

Microbial Engineering

This compound is significant in microbial engineering for biofuel production. Connor and Liao (2008) reported engineering an E. coli strain for the production of 3-methyl-1-butanol, a potential fuel additive, from glucose (Connor & Liao, 2008).

Synthesis of Chiral Intermediates

The compound is also used in the synthesis of chiral intermediates. Yi (2010) described its use in generating R-2-amino-3-methyl-1,1-diphenyl-1-butanol, a crucial catalyst in the synthesis of chiral intermediates (Yi, 2010).

Protein Research

In protein research, Pearlstone et al. (1977) studied the amino acid sequence of CB3, a fragment of troponin-T, which sheds light on the protein's structure and function (Pearlstone, Johnson, Carpenter, & Smillie, 1977).

Intermediate for HIV Protease Inhibitors

It is also important in the synthesis of HIV protease inhibitors. Zhang Guan-yong (2006) reported the synthesis of N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, a key intermediate in this context (Zhang Guan-yong, 2006).

Mecanismo De Acción

The mechanism of action for “Methyl 3-(Cbz-amino)butanoate” involves the protection and deprotection of amino groups. The protection process involves the reaction of the amine with O -alkyl S - (pyridin-2-yl)carbonothiolates at room temperature in air . The deprotection process can be achieved using acid, catalytic hydrogenation, or basic conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of Methyl 3-(Cbz-amino)butanoate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the function and behavior of these biomolecules, potentially altering biochemical reactions .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. This compound can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

methyl 3-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKIGKMMMZQYID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462715 |

Source

|

| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112121-71-8 |

Source

|

| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)